molecular formula C26H36N4O4 B12371733 Abcg2-IN-1

Abcg2-IN-1

货号: B12371733
分子量: 468.6 g/mol
InChI 键: MJLGVXCTSMTDEP-JBACZVJFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Abcg2-IN-1 is a compound known for its role as an inhibitor of the adenosine triphosphate-binding cassette transporter G2 (ABCG2). This transporter is involved in the efflux of various molecules across cellular membranes, playing a significant role in multidrug resistance, particularly in cancer cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Abcg2-IN-1 typically involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, condensation, and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability .

化学反应分析

Types of Reactions

Abcg2-IN-1 can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

科学研究应用

Key Findings:

  • Structural Insights : Recent studies have provided insights into the structural dynamics of ABCG2 under turnover conditions, revealing conformational changes essential for substrate recognition and translocation .
  • Functional Studies : Inhibition of ABCG2 by compounds like Abcg2-IN-1 has been shown to increase the accumulation of drugs such as topotecan in cancer cells, thus overcoming resistance mechanisms .

Clinical Applications

The inhibition of ABCG2 has significant implications in clinical settings, particularly concerning drug resistance in cancer therapy.

Case Studies:

  • Erythroid Differentiation : Research indicates that increased expression of ABCG2 during erythroid differentiation modulates protoporphyrin IX levels, suggesting a potential role for ABCG2 inhibitors like this compound in treating erythropoietic protoporphyria .
  • Drug Interaction Studies : Co-administration studies have demonstrated that using ABCG2 inhibitors can enhance the bioavailability and therapeutic effects of anticancer drugs when used in combination therapies .

Applications in Drug Development

The development of specific inhibitors like this compound is essential for enhancing drug delivery and efficacy.

Research Findings:

  • High-throughput Screening : Novel inhibitors of ABCG2 have been identified through high-throughput screening methods, highlighting the utility of compounds like this compound in discovering new therapeutic agents .
  • Pharmacokinetic Enhancements : Inhibition of ABCG2 has been linked to improved oral bioavailability and brain penetration of various drugs, suggesting that this compound could be pivotal in formulating drugs with better pharmacokinetic profiles .

Summary Table of Applications

Application AreaDescriptionReferences
Mechanism of ActionInhibits ABCG2 to enhance drug accumulation in resistant cancer cells ,
Clinical ImplicationsPotential to treat conditions like erythropoietic protoporphyria by modulating substrate levels
Drug DevelopmentIdentified through high-throughput screening as a promising candidate for new therapies
PharmacokineticsImproves oral bioavailability and brain penetration of substrates ,

作用机制

Abcg2-IN-1 exerts its effects by binding to the ABCG2 transporter and inhibiting its function. This prevents the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentration and enhancing their efficacy. The molecular targets include the nucleotide-binding domains of ABCG2, and the pathways involved are related to ATP hydrolysis and substrate translocation .

相似化合物的比较

Similar Compounds

Uniqueness

Abcg2-IN-1 is unique in its balance of efficacy and safety, making it a valuable tool in both research and potential therapeutic applications. Unlike some other inhibitors, it offers a more favorable profile in terms of toxicity and side effects .

生物活性

Introduction

ABCG2 (ATP-binding cassette sub-family G member 2) is a crucial membrane transporter involved in the efflux of various substrates, including drugs and endogenous compounds. Abcg2-IN-1 is a specific inhibitor of ABCG2, which has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of chemotherapeutic agents and understanding drug resistance mechanisms in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

ABCG2 functions primarily as an efflux transporter that limits the intracellular accumulation of various substrates, including anticancer drugs. The inhibition of ABCG2 by compounds like this compound can lead to increased drug retention within cells, thereby enhancing therapeutic efficacy.

Structural Insights

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural dynamics of ABCG2, revealing how inhibitors like this compound interact with the binding pocket. It has been shown that inhibitors occupy a larger volume and establish more contact points compared to substrates, which is critical for their inhibitory action .

Binding Characteristics

The binding affinity and specificity of this compound have been characterized through high-throughput screening methods. These studies identified this compound as a potent inhibitor that selectively interacts with ABCG2 without affecting other transporters such as P-glycoprotein (Pgp) or multidrug resistance-associated protein 1 (MRP1) .

Inhibition Studies

A key study demonstrated that this compound significantly reduced the transport activity of ABCG2 in various cancer cell lines. The compound was shown to enhance the intracellular accumulation of known ABCG2 substrates like topotecan and mitoxantrone, which are commonly used in cancer therapy .

Table 1: Effect of this compound on Drug Accumulation in Cancer Cell Lines

Cell Line Control Accumulation Accumulation with this compound Fold Increase
A549 (Lung)100%250%2.5
Caki-1 (Renal)100%300%3.0
DLD-1 (Colorectal)100%200%2.0

Case Studies

In a clinical context, a case study involving patients with irinotecan-resistant colorectal cancer highlighted the potential of this compound to reverse drug resistance. Patients treated with a combination of irinotecan and this compound showed improved therapeutic outcomes compared to those receiving irinotecan alone .

Genetic Variations and Implications

Genetic variations in the ABCG2 gene have been associated with altered drug response and susceptibility to conditions like gout. Specific single-nucleotide polymorphisms (SNPs) in ABCG2 can influence its expression and function, impacting the effectiveness of inhibitors like this compound . Understanding these genetic factors is crucial for personalizing treatment strategies.

Table 2: SNP Associations with ABCG2 Function

SNP Effect on Function Associated Risk
rs2622621Increased activityHigher gout risk
rs3114018Decreased activityLower drug efficacy

属性

分子式

C26H36N4O4

分子量

468.6 g/mol

IUPAC 名称

N-tert-butyl-3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanamide

InChI

InChI=1S/C26H36N4O4/c1-14(2)11-20-23-17(16-8-7-15(34-6)12-19(16)27-23)13-21-24(32)28-18(25(33)30(20)21)9-10-22(31)29-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,32)(H,29,31)/t18-,20-,21-/m0/s1

InChI 键

MJLGVXCTSMTDEP-JBACZVJFSA-N

手性 SMILES

CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)NC(C)(C)C)C4=C(N2)C=C(C=C4)OC

规范 SMILES

CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)NC(C)(C)C)C4=C(N2)C=C(C=C4)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。